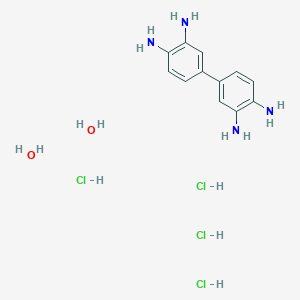

3,3'-Diaminobenzidine tetrahydrochloride dihydrate

Vue d'ensemble

Description

Le tétrachlorhydrate de 3,3'-diaminobenzidine est un composé organique de formule chimique C12H14N4·4HCl. Il est couramment utilisé comme substrat chromogène en immunochimie et dans d'autres techniques de coloration pour visualiser la présence d'antigènes ou d'anticorps dans des échantillons biologiques . Ce composé est connu pour sa sensibilité et sa spécificité élevées, ce qui en fait un outil précieux dans diverses applications de recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tétrachlorhydrate de 3,3'-diaminobenzidine est préparé en traitant la 3,3'-dichlorobenzidine avec de l'ammoniac en présence d'un catalyseur de cuivre à haute température et pression, suivi d'un traitement acide . Une autre voie de synthèse implique la diacylation de la benzidine avec de l'anhydride acétique dans des conditions basiques, suivie d'une nitration avec de l'acide nitrique, d'une saponification et d'une réduction avec de l'acide chlorhydrique et du fer .

Méthodes de production industrielle : Dans les milieux industriels, la production de tétrachlorhydrate de 3,3'-diaminobenzidine implique généralement une synthèse à grande échelle en utilisant les méthodes susmentionnées. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des conditions de réaction pour garantir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le tétrachlorhydrate de 3,3'-diaminobenzidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Réduction : Le composé peut être réduit en utilisant de l'acide chlorhydrique et du fer.

Substitution : Diverses réactions de substitution peuvent se produire en fonction des réactifs et des conditions utilisés.

Principaux produits : Le principal produit formé à partir de l'oxydation du tétrachlorhydrate de 3,3'-diaminobenzidine est un complexe insoluble brun foncé, utilisé pour la détection visuelle en immunochimie .

4. Applications de recherche scientifique

Le tétrachlorhydrate de 3,3'-diaminobenzidine est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . Parmi ses principales applications, on peut citer :

Immunochimie : Utilisé comme chromogène pour détecter les antigènes et les anticorps dans les échantillons de tissus.

Western Blot : Employé pour visualiser les protéines dans les gels d'électrophorèse.

Hybridation in situ en fluorescence (FISH) : Utilisé pour détecter des séquences d'ADN spécifiques.

Dosage spectrophotométrique du sélénium : Agit comme réactif pour mesurer les niveaux de sélénium.

Coloration histologique : Appliqué pour mesurer l'activité de la peroxydase dans les cellules.

5. Mécanisme d'action

Le mécanisme d'action du tétrachlorhydrate de 3,3'-diaminobenzidine implique son oxydation par le peroxyde d'hydrogène en présence de peroxydase . Cette réaction entraîne la formation d'un produit insoluble brun foncé, qui peut être détecté visuellement. Le composé sert de donneur d'hydrogène dans la réaction de la peroxydase, formant un complexe insoluble de couleur brune .

Applications De Recherche Scientifique

Immunohistochemistry

- Mechanism : DAB is oxidized by hydrogen peroxide in the presence of peroxidases, resulting in a dark brown insoluble precipitate at the site of reaction. This property makes it an excellent choice for visualizing antigen-antibody complexes in tissue sections .

- Applications :

Histological Staining

- Peroxidase Activity Measurement : DAB is used as a histological stain to measure peroxidase activity within tissues. The formation of a visible product allows researchers to assess enzyme activity quantitatively .

- Case Studies :

Detection of Hydrogen Peroxide

- DAB can be used to detect hydrogen peroxide levels in plant cells. This application is crucial for understanding oxidative stress responses and metabolic pathways in plants .

Staining Techniques

- Enhanced Staining : The intensity of DAB staining can be increased by adding metals like nickel or copper during the staining process. This enhancement allows for better visualization under light microscopy .

- Fluorescence In Situ Hybridization (FISH) : DAB has been utilized in FISH techniques to visualize nucleic acids within cells, providing insights into genetic material localization .

- Detection of Iron : A comparative study highlighted the effectiveness of DAB staining techniques for visualizing iron deposits in paraffin-embedded brain tissues from Alzheimer's disease patients .

- Coexpression Studies : Research on coexpression of antigens using DAB demonstrated its versatility as a chromogen for elucidating complex biological interactions within tissues .

- PCR Interference : A study noted that DAB staining could interfere with PCR-based DNA analysis, emphasizing the need for careful consideration when using DAB in molecular applications .

Mécanisme D'action

The mechanism of action of 3,3’ Diaminobenzidine Tetrahydrochloride involves its oxidation by hydrogen peroxide in the presence of peroxidase . This reaction results in the formation of a dark-brown insoluble product, which can be visually detected. The compound serves as a hydrogen donor in the peroxidase reaction, forming an insoluble brown-colored complex .

Comparaison Avec Des Composés Similaires

Le tétrachlorhydrate de 3,3'-diaminobenzidine est unique en raison de sa sensibilité et de sa spécificité élevées dans la détection des antigènes et des anticorps . Les composés similaires comprennent :

- Tétrachlorhydrate de 3,3',4,4'-biphényltétramine

- Tétrachlorhydrate de 3,3',4,4'-tétraaminobiphényl

Ces composés partagent des structures chimiques et des applications similaires, mais peuvent différer dans leur réactivité et leurs utilisations spécifiques.

Activité Biologique

3,3'-Diaminobenzidine tetrahydrochloride dihydrate (DAB) is an organic compound widely utilized in biological and biochemical research, particularly as a chromogen for detecting peroxidase activity in various applications, including immunohistochemistry and immunoblotting. This article discusses its biological activity, applications, and relevant research findings.

- Chemical Formula : CHClN

- Molecular Weight : 360.10 g/mol

- CAS Number : 868272-85-9

- Solubility : Soluble at 5% (w/v) in water

DAB acts as a substrate for peroxidase enzymes. When oxidized by peroxidase in the presence of hydrogen peroxide, it forms a brown precipitate that can be visualized under a microscope. This reaction is crucial for identifying the presence of specific proteins or antigens in tissue samples.

Applications

- Histological Staining : DAB is primarily used as a histological stain to visualize peroxidase activity in tissues. It allows researchers to localize proteins within cells and tissues.

- Immunohistochemistry : It serves as a chromogen for detecting antigen-antibody complexes, facilitating the study of protein expression in various biological contexts.

- Enzyme Activity Assays : DAB has been employed to measure enzyme activities such as glutamate decarboxylase in rat cerebellar sections .

Case Studies

- Detection of Horseradish Peroxidase :

- Glutamate Decarboxylase Activity :

Comparative Studies

The following table summarizes the effectiveness of DAB compared to other chromogens used in immunohistochemical staining:

| Chromogen | Sensitivity | Stability | Color Intensity | Common Applications |

|---|---|---|---|---|

| 3,3'-Diaminobenzidine (DAB) | High | Moderate | Brown | Immunohistochemistry, Enzyme assays |

| AEC (3-amino-9-ethylcarbazole) | Moderate | High | Red | Immunohistochemistry |

| BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) | Moderate | High | Blue/Black | In situ hybridization |

Safety and Handling

DAB is classified with hazard statements indicating it may cause cancer and is harmful if inhaled or ingested. Proper laboratory safety protocols should be followed when handling this compound, including the use of gloves and eye protection.

Propriétés

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIYIGBKSGVJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167684-17-5, 868272-85-9 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167684175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²-Diaminobenzidine tetrahydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1'-BIPHENYL)-3,3',4,4'-TETRAMINE TETRAHYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KH58591V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.